molecular formula C6H8O7 B1213273 (Carboxymethoxy)succinic acid CAS No. 38945-27-6

(Carboxymethoxy)succinic acid

Cat. No. B1213273
Key on ui cas rn: 38945-27-6
M. Wt: 192.12 g/mol
InChI Key: CIOXZGOUEYHNBF-UHFFFAOYSA-N
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Patent
US04170607

Procedure details

One hundred grams (0.29 mole) of trisodium carboxymethyloxysuccinate pentahydrate is placed in a flask and acidified with 90 mls of 37% hydrochloric acid while stirring and cooling the mixture in an ice bath. The reaction mixture is then evaporated to dryness in vacuo. The evaporation residue is then taken up in about 150 ml acetone and filtered to remove sodium chloride. The acetone filtrate is next evaporated to dryness to give essentially pure carboxymethyloxysuccinic acid as a residue.
Name
trisodium carboxymethyloxysuccinate pentahydrate
Quantity
0.29 mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.O.O.[C:6]([CH2:9][O:10][CH:11]([CH2:15][C:16]([O-:18])=[O:17])[C:12]([O-:14])=[O:13])([OH:8])=[O:7].[Na+].[Na+].[Na+]>Cl>[C:6]([CH2:9][O:10][CH:11]([CH2:15][C:16]([OH:18])=[O:17])[C:12]([OH:14])=[O:13])([OH:8])=[O:7] |f:0.1.2.3.4.5.6.7.8|

Inputs

Step One
Name
trisodium carboxymethyloxysuccinate pentahydrate
Quantity
0.29 mol
Type
reactant
Smiles
O.O.O.O.O.C(=O)(O)COC(C(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling the mixture in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove sodium chloride
CUSTOM
Type
CUSTOM
Details
The acetone filtrate is next evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)COC(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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